![molecular formula C8H18ClNO4 B13460415 [2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is an organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a cyclobutyl ring substituted with amino and hydroxymethyl groups. This compound is often used in biochemical and molecular biology research due to its buffering properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride typically involves the exhaustive condensation of nitromethane with formaldehyde under basic conditions to produce an intermediate compound. This intermediate is then hydrogenated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often crystallized and purified using various techniques to meet industrial standards.
化学反応の分析
Types of Reactions
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are typically employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is widely used in scientific research due to its buffering capacity. It is commonly used in:
Chemistry: As a buffer in various chemical reactions to maintain pH stability.
Biology: In cell culture media to stabilize pH and support cell growth.
Medicine: In formulations of pharmaceuticals to ensure the stability of active ingredients.
Industry: In the production of various biochemical products and as a stabilizing agent in industrial processes.
作用機序
The buffering action of [2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is due to its ability to donate or accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions in the solution, preventing significant changes in pH. This property is crucial in biological systems where pH stability is essential for enzyme activity and cellular functions .
類似化合物との比較
Similar Compounds
2-Amino-2-(hydroxymethyl)-1,3-propanediol:
2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride: Similar to Tris but with a hydrochloride group, enhancing its solubility in water.
Uniqueness
[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride is unique due to its cyclobutyl ring structure, which provides additional stability and distinct chemical properties compared to other similar compounds. This structural uniqueness makes it particularly useful in applications requiring high stability and specific buffering capacities .
特性
分子式 |
C8H18ClNO4 |
|---|---|
分子量 |
227.68 g/mol |
IUPAC名 |
[2-amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO4.ClH/c9-6-7(2-10,3-11)1-8(6,4-12)5-13;/h6,10-13H,1-5,9H2;1H |
InChIキー |
XYGDANQOHLVQIS-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C1(CO)CO)N)(CO)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


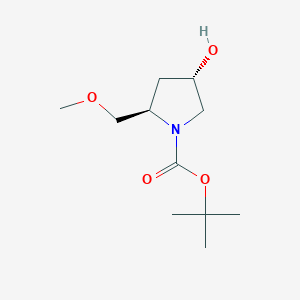
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)
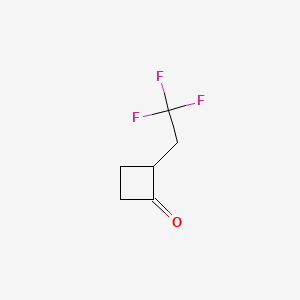
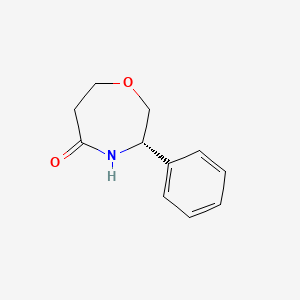

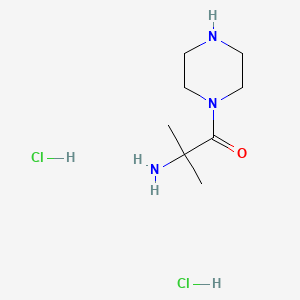
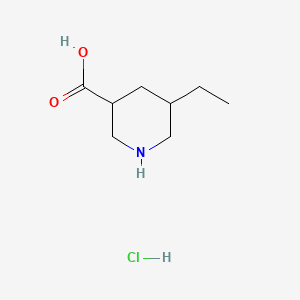
![[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)
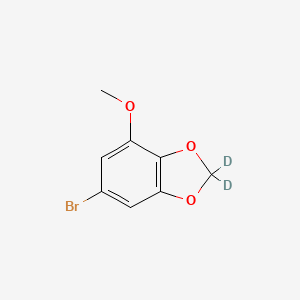


![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
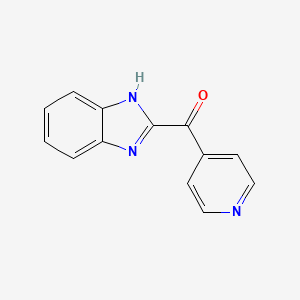
amine](/img/structure/B13460408.png)
